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Compound of Interest

Compound Name: EACC
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This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on managing high passage numbers in ECACC
cell lines. Below you will find troubleshooting guides and frequently asked questions (FAQS) to
address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQSs)
Q1: What is a passage number and why is it important?

A passage number is a record of the number of times a cell culture has been subcultured—that
is, harvested and reseeded into a new culture vessel.[1] While seemingly a simple metric, the
passage number is a crucial indicator of the potential for a cell line to have undergone changes
from its original state. Continuous subculturing can lead to genotypic and phenotypic
alterations, a phenomenon known as genetic drift.[1][2] These changes can include altered
morphology, growth rates, protein expression, and responses to stimuli, ultimately impacting
experimental reproducibility and the validity of your results.[3]

Q2: What are the typical signs that a cell line has been
passaged too many times?

High passage numbers can manifest in several ways. Researchers should be vigilant for the
following signs:
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» Altered Morphology: Cells may change in shape, size, or appearance compared to low-
passage cultures. For example, they might become smaller and more rounded.

e Changes in Growth Rate: A noticeable increase or decrease in the doubling time of the cells
can indicate that the population has shifted.

» Reduced Viability: A decline in cell health or increased cell death after subculturing.

¢ Inconsistent Experimental Results: Difficulty in reproducing previous findings or unexpected
responses to treatments can be a strong indicator of passage-related effects.

» Signs of Senescence: For finite cell lines, cells may enter a state of irreversible growth arrest
known as senescence, characterized by a flattened and enlarged morphology and positive
staining for senescence-associated (3-galactosidase (SA-B-gal).

Q3: Does ECACC provide recommended passage limits
for its cell lines?

For the majority of continuous cell lines in the ECACC catalogue, a specific maximum passage
number has not been determined, as they have an unlimited lifespan in theory.[1] However,
ECACC strongly advises researchers to establish their own in-house passage number limits,
typically recommending no more than 10-20 passages from the resuscitation of a frozen vial
before returning to a new, low-passage stock.[1] For finite cell lines, the lifespan is limited, and
they will senesce after a certain number of population doublings (e.g., normal human
fibroblasts typically senesce after about 60 population doublings).[1]

It is crucial to obtain cell lines from reputable sources like ECACC, which provide well-
documented and authenticated low-passage cultures to serve as a reliable starting point for
your experiments.

Q4: What is the difference between passage number and
population doubling level (PDL)?

The passage number is a simple count of subcultures.[4] In contrast, the population doubling
level (PDL) refers to the total number of times the cells in the population have doubled since
their initial isolation.[4] PDL is a more accurate measure of the "age" of a finite cell line. The
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passage number can be misleading as it doesn't account for the split ratio used during
subculturing.[1] For example, a 1:10 split will result in more population doublings than a 1:2
split, even though both are recorded as a single passage.

Q5: How can | minimize the effects of high passage
numbers in my experiments?

The best practice is to implement a robust cell banking system. This involves creating a two-
tiered system of a Master Cell Bank (MCB) and a Working Cell Bank (WCB).

o Master Cell Bank (MCB): Created from a low-passage culture obtained from a reputable
source like ECACC. This bank should be well-characterized and stored securely, with limited

access.

o Working Cell Bank (WCB): Prepared by expanding a vial from the MCB. The WCB is used
for routine experiments. Once the WCB is depleted, a new WCB is generated from the MCB,
ensuring a consistent supply of low-passage cells.

This system minimizes the number of passages any given culture undergoes and ensures that
you can always return to a reliable, characterized cell stock.

Troubleshooting Guides
Issue 1: My cells have changed their morphology and
growth rate.

Possible Cause: This is a classic sign of high passage number and potential genetic drift. The
cell population may have been taken over by a sub-population with different characteristics.

Troubleshooting Steps:

 Visual Inspection: Carefully document the changes in morphology with images and compare
them to images of low-passage cells if available.

o Growth Curve Analysis: Perform a growth curve analysis to quantify the change in doubling
time.
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o Cell Line Authentication: If you suspect cross-contamination with another cell line, perform
Short Tandem Repeat (STR) profiling to confirm the identity of your cells.

o Discard and Restart: The most reliable solution is to discard the high-passage culture and
thaw a new vial of low-passage cells from your Working Cell Bank.

Issue 2: My experimental results are no longer
reproducible.

Possible Cause: Phenotypic and genotypic changes due to high passage number can lead to
altered cellular responses.

Troubleshooting Steps:

» Review Passage Records: Check the passage number of the cells used in the non-
reproducible experiments and compare it to the passage number of cells used in the original,
successful experiments.

o Characterize Your Cells: If possible, analyze the expression of key markers or the activity of
relevant signaling pathways in both low and high-passage cells to identify any changes.

e Return to Low-Passage Stock: As with morphological changes, the best course of action is to
restart your experiments with a fresh vial of low-passage cells.

o Establish a Passage Limit: Based on your observations, establish a strict upper passage limit
for your experiments to ensure future consistency.

Issue 3: | suspect my continuous cell line is undergoing
genetic drift.

Possible Cause: Continuous cell lines are prone to genetic instability, and prolonged culturing
can lead to the accumulation of genetic changes.

Troubleshooting Steps:

o STR Profile Monitoring: Periodically perform STR profiling on your working cell stocks and
compare the profiles to your baseline low-passage stock. While some minor variations can
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occur, significant changes may indicate substantial genetic drift.

o Functional Assays: Regularly perform key functional assays that are critical for your research
to ensure the cells are still behaving as expected.

o Implement a Two-Tiered Cell Bank: This is the most effective way to manage and minimize

genetic drift in your cell cultures.

Data on the Effects of High Passage Number

The following table summarizes some of the quantitative changes that have been observed in
cell lines at high passage numbers. It is important to note that these effects are cell line-

dependent.
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Experimental Protocols
Cell Line Authentication: Short Tandem Repeat (STR)

Profiling

Objective: To generate a unique genetic fingerprint of a human cell line to confirm its identity

and detect cross-contamination.

Methodology:
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o DNA Extraction: Isolate genomic DNA from a confluent culture of the cell line to be tested. A
variety of commercial kits are available for this purpose.

o PCR Amplification: Amplify multiple STR loci using a commercially available STR profiling kit.
These kits contain fluorescently labeled primers for specific STR markers.

o Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by
size using a capillary electrophoresis instrument.

» Data Analysis: The instrument's software will generate an electropherogram showing peaks
corresponding to the different STR alleles. The size of the fragments is used to determine
the number of repeats at each locus.

o Profile Comparison: Compare the generated STR profile to the reference STR profile of the
cell line from a reliable database (e.g., ATCC, DSMZ, or ECACC's AuthentiCell database). A
match of 280% is generally considered an identity confirmation.

Mycoplasma Detection by PCR

Objective: To detect the presence of mycoplasma contamination in a cell culture.
Methodology:

o Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 80-90%
confluent and has been in culture for at least 72 hours without antibiotics.

o DNA Extraction: Extract DNA from the supernatant. Several commercial kits are specifically
designed for mycoplasma DNA extraction.

» PCR Reaction: Set up a PCR reaction using a commercial mycoplasma PCR detection Kit.
These kits typically include primers that target the highly conserved 16S rRNA gene of
various mycoplasma species, a positive control (mycoplasma DNA), and a negative control
(nuclease-free water).

e Thermocycling: Run the PCR reaction in a thermal cycler according to the kit's instructions.

o Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel.
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« Interpretation: The presence of a band of the expected size (as indicated in the kit's manual)
in the sample lane indicates mycoplasma contamination. The positive control should show a
band, and the negative control should be clear.

Senescence-Associated B-Galactosidase (SA-B-gal)
Staining

Objective: To detect senescent cells in a culture.

Methodology:

Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired
confluency.

» Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution
for 10-15 minutes at room temperature.

» Staining: Wash the cells again with PBS and incubate with the SA-[3-gal staining solution
(containing X-gal) at 37°C overnight in a dry incubator (no CO2).

 Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to
the activity of -galactosidase at pH 6.0.

e Quantification: Count the number of blue-stained cells and the total number of cells in
several fields of view to determine the percentage of senescent cells.

Visualizations
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Caption: Experimental workflow for managing cell lines to minimize passage number effects.
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Caption: Altered regulation of the PI3K/Akt signaling pathway due to high passage number.
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Caption: Logical workflow for interpreting STR profiling results for cell line authentication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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